LogP Optimization: Low Lipophilicity Versus the Trifluoroethyl Analog
The target compound (CAS 2191214-18-1) exhibits significantly lower lipophilicity (XLogP3 = 1.3) compared to its closest commercially available analog, benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate (CAS 2097867-48-4), which has an XLogP3 of 2.4 [1][2]. This difference of 1.1 log units means the target compound is predicted to be over 10 times less lipophilic, which directly impacts aqueous solubility and passive membrane permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (CAS 2191214-18-1) |
| Comparator Or Baseline | XLogP3 = 2.4 for benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate (CAS 2097867-48-4) |
| Quantified Difference | ΔXLogP3 = -1.1 (target is >10× less lipophilic) |
| Conditions | Computed values using XLogP3 3.0 algorithm via PubChem, 2025 release. |
Why This Matters
This difference is critical for projects targeting intracellular versus extracellular targets, as lower lipophilicity favors aqueous solubility and may reduce non-specific protein binding.
- [1] PubChem Compound Summary for CID 131702769 (CAS 2191214-18-1). XLogP3-AA: 1.3. View Source
- [2] PubChem Compound Summary for CID 126852983 (CAS 2097867-48-4). XLogP3: 2.4. View Source
